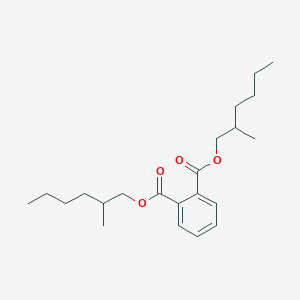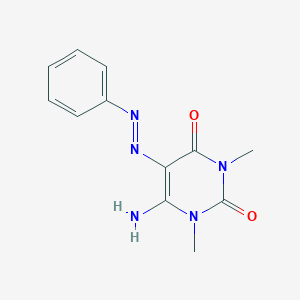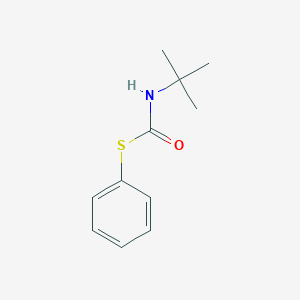![molecular formula C14H14N2O2 B14635523 Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- CAS No. 55218-82-1](/img/structure/B14635523.png)
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 g/mol . This compound is known for its unique structure, which includes a benzenamine moiety linked to a pyridine ring through a 1,3-dioxolane group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves several steps. One common method includes the cyclization of substituted benzylphenylketones or dibenzylketones with 3-chloro-1,2-propanediol, followed by alkylation of the derived 4-chloromethyl-1,3-dioxolanes with sodium salts of imidazole or 1,2,4-triazole . This method is practical and scalable, making it suitable for industrial production.
Chemical Reactions Analysis
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite (NaClO) and TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Scientific Research Applications
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications
Mechanism of Action
The mechanism of action of Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- can be compared with other similar compounds, such as:
Benzenamine, 2-(1,3-dioxolan-2-yl)-: This compound has a similar structure but lacks the pyridine ring, which may result in different chemical and biological properties.
Benzenamine, 3-(2-methyl-1,3-dioxolan-2-yl)-: This compound has a methyl group attached to the dioxolane ring, which can influence its reactivity and applications. The unique combination of the benzenamine, dioxolane, and pyridine moieties in Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]- makes it distinct and valuable for various research and industrial purposes.
Properties
CAS No. |
55218-82-1 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)pyridin-4-yl]aniline |
InChI |
InChI=1S/C14H14N2O2/c15-12-4-2-1-3-11(12)10-5-6-16-13(9-10)14-17-7-8-18-14/h1-6,9,14H,7-8,15H2 |
InChI Key |
UUZHQMHRCBJBHM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC=CC(=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
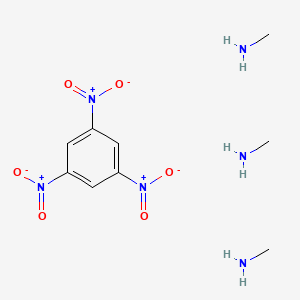
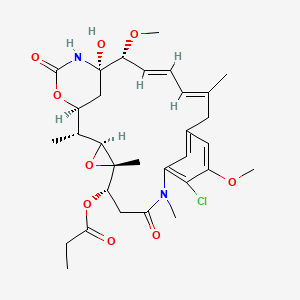
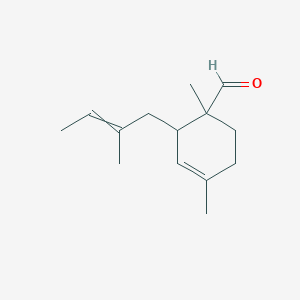
![2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B14635487.png)
![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
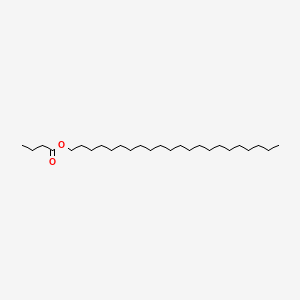
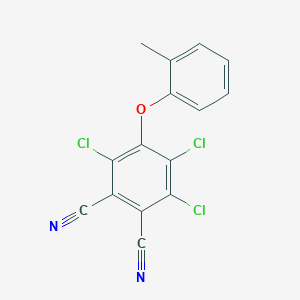
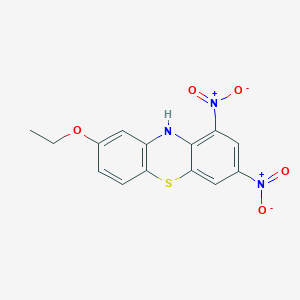
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
